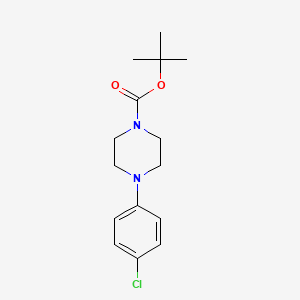
4-(4-氯苯基)哌嗪-1-羧酸叔丁酯
描述
Tert-butyl 4-(4-chlorophenyl)piperazine-1-carboxylate is a chemical compound with the molecular formula C15H22ClN3O2 It is a derivative of piperazine, a heterocyclic organic compound that is widely used in the pharmaceutical industry
科学研究应用
Tert-butyl 4-(4-chlorophenyl)piperazine-1-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including its use as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
Target of Action
Similar compounds such as piperazine derivatives have been known to interact with a variety of biological targets, including enzymes and receptors, contributing to their diverse biological activities .
Mode of Action
Piperazine derivatives, in general, are known for their conformational flexibility and the polar nitrogen atoms in the piperazine ring, which enhance favorable interaction with macromolecules .
Biochemical Pathways
Piperazine derivatives are known to serve as useful building blocks/intermediates in the synthesis of several novel organic compounds such as amides, sulphonamides, mannich bases, schiff’s bases, thiazolidinones, azetidinones, and imidazolinones .
Result of Action
It has been noted that similar compounds have shown a wide spectrum of biological activities such as antibacterial, antifungal, anticancer, antiparasitic, antihistamine, and antidepressive activities .
生化分析
Biochemical Properties
Tert-butyl 4-(4-chlorophenyl)piperazine-1-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances in the body . The nature of these interactions often involves the inhibition or activation of enzyme activity, which can lead to changes in metabolic pathways and biochemical processes.
Cellular Effects
The effects of tert-butyl 4-(4-chlorophenyl)piperazine-1-carboxylate on different cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the activity of certain signaling pathways such as the MAPK/ERK pathway, which is involved in cell growth and differentiation . Additionally, it can alter gene expression patterns, leading to changes in the production of specific proteins and enzymes that are vital for cellular function.
Molecular Mechanism
At the molecular level, tert-butyl 4-(4-chlorophenyl)piperazine-1-carboxylate exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it can inhibit the activity of certain kinases, which are enzymes that play a critical role in signal transduction and cellular communication . This inhibition can result in altered cellular responses and changes in gene expression. Additionally, tert-butyl 4-(4-chlorophenyl)piperazine-1-carboxylate can induce changes in the expression of genes involved in metabolic pathways, further influencing cellular function.
Temporal Effects in Laboratory Settings
The effects of tert-butyl 4-(4-chlorophenyl)piperazine-1-carboxylate can change over time in laboratory settings. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods . Long-term exposure to tert-butyl 4-(4-chlorophenyl)piperazine-1-carboxylate has been observed to cause changes in cellular function, including alterations in cell viability and proliferation rates. These temporal effects are important considerations for researchers using this compound in in vitro or in vivo studies.
Dosage Effects in Animal Models
The effects of tert-butyl 4-(4-chlorophenyl)piperazine-1-carboxylate vary with different dosages in animal models. At lower doses, the compound may exhibit minimal or no adverse effects, while higher doses can lead to toxicity and adverse reactions . Threshold effects have been observed, where a certain dosage level is required to elicit a significant biological response. Toxic effects at high doses may include liver and kidney damage, highlighting the importance of careful dosage management in experimental settings.
Metabolic Pathways
Tert-butyl 4-(4-chlorophenyl)piperazine-1-carboxylate is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for the oxidation and reduction of various substrates . These interactions can affect metabolic flux and alter the levels of metabolites within cells. The compound’s involvement in these pathways underscores its potential impact on cellular metabolism and overall biochemical processes.
Transport and Distribution
Within cells and tissues, tert-butyl 4-(4-chlorophenyl)piperazine-1-carboxylate is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation within specific tissues can influence its biological activity and effectiveness. Understanding these transport and distribution mechanisms is crucial for optimizing its use in research and therapeutic applications.
Subcellular Localization
The subcellular localization of tert-butyl 4-(4-chlorophenyl)piperazine-1-carboxylate plays a significant role in its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . Its presence in particular subcellular locations can affect its interactions with biomolecules and its overall biological effects. Researchers must consider these localization factors when studying the compound’s mechanisms of action.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(4-chlorophenyl)piperazine-1-carboxylate typically involves the reaction of piperazine with tert-butyl chloroformate and 4-chlorophenylamine. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques, such as recrystallization and high-performance liquid chromatography (HPLC), to ensure the purity of the final product .
化学反应分析
Types of Reactions
Tert-butyl 4-(4-chlorophenyl)piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the chlorine atom is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted piperazine derivatives.
相似化合物的比较
Similar Compounds
- Tert-butyl 4-(4-amino-2-chlorophenyl)piperazine-1-carboxylate
- Tert-butyl 4-(2-bromoethyl)piperazine-1-carboxylate
- Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate
Uniqueness
Tert-butyl 4-(4-chlorophenyl)piperazine-1-carboxylate is unique due to its specific substitution pattern on the piperazine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
属性
IUPAC Name |
tert-butyl 4-(4-chlorophenyl)piperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21ClN2O2/c1-15(2,3)20-14(19)18-10-8-17(9-11-18)13-6-4-12(16)5-7-13/h4-7H,8-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWGJPILHSLHTNW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.79 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
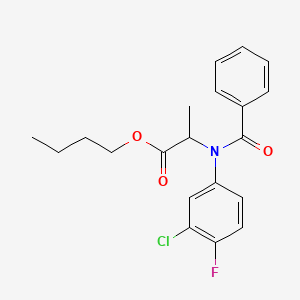
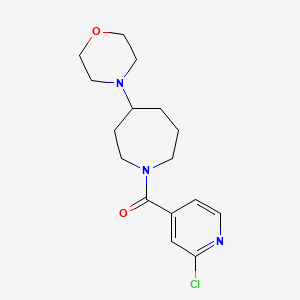
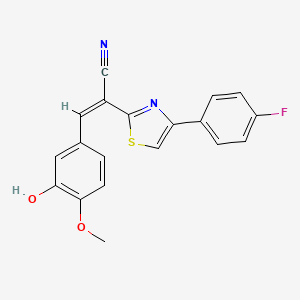
![N-(1H-1,3-benzodiazol-2-yl)-3-[(6-methylpyridazin-3-yl)oxy]benzamide](/img/structure/B2522216.png)
![(1-Methyl-2-oxabicyclo[2.1.1]hexan-4-yl)methanamine hydrochloride](/img/structure/B2522217.png)
![2-(2-((4-Fluorophenyl)sulfonyl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2522218.png)
![N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]cyclopropanecarboxamide](/img/structure/B2522219.png)
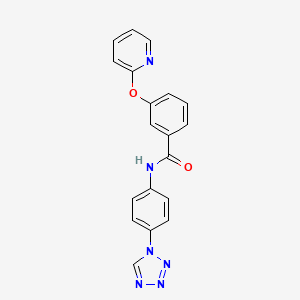
![2-((4-fluorophenyl)thio)-N-(pyridin-4-ylmethyl)-N-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)acetamide](/img/structure/B2522221.png)
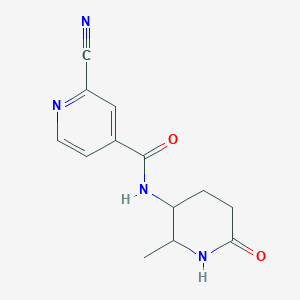
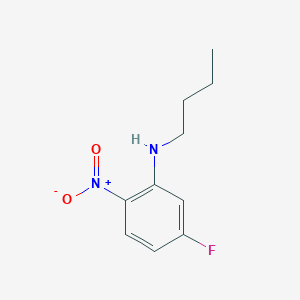
![4-benzoyl-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2522228.png)
![3-{[4-(2-chlorophenyl)piperazin-1-yl]sulfonyl}-N-(3-ethylphenyl)thiophene-2-carboxamide](/img/structure/B2522229.png)

